molecular formula C10H8FNO B3012397 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene CAS No. 1226416-14-3

1-Fluoro-4-(1-isocyanatocyclopropyl)benzene

Cat. No. B3012397
CAS RN: 1226416-14-3
M. Wt: 177.178
InChI Key: CHZKONJHSGAYCN-UHFFFAOYSA-N
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Description

Preparation and Reactivity of Cyclopropabenzenes

Synthesis Analysis The research presented in the first paper details the synthesis of a series of 3,4-disubstituted and 3,4-fused 1,1-difluorocyclopropabenzenes, which are closely related to the compound of interest, 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene. These compounds, including the highly strained 1,1-difluoro-3,4-dihydro-1H-cyclobuta[a]cyclopropa[d]benzene, were successfully synthesized and characterized. The process involved the dissolution of these difluoro derivatives in fluorosulfonic acid to afford the corresponding fluoro cations .

Molecular Structure Analysis The molecular structures of the synthesized cyclopropabenzenes were analyzed using NMR spectroscopy. The paper reports data from 1H-, 19F-, and 13C-NMR, which provide insights into the electronic environment of the hydrogen, fluorine, and carbon atoms within the molecules. This information is crucial for understanding the reactivity and stability of the cyclopropabenzenes and can be extrapolated to similar compounds like 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene .

Chemical Reactions Analysis The reactivity of the cyclopropabenzenes was explored through their interaction with fluorosulfonic acid, which led to the formation of fluoro cations. These cations are likely to be highly reactive intermediates that could participate in further chemical transformations. The study does not directly address the chemical reactions of 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, but the behavior of the difluoro derivatives in the presence of a strong acid provides valuable information about the potential reactivity of similar compounds .

Physical and Chemical Properties Analysis While the first paper does not provide explicit details on the physical properties such as melting point, boiling point, or solubility, the chemical properties of the synthesized cyclopropabenzenes can be inferred from the NMR data and their reactivity with fluorosulfonic acid. The stability of the cations and the precursors under different conditions would be an important aspect of the physical and chemical properties analysis .

Isomerization of Diterpenoids

Synthesis Analysis The second paper discusses the isomerization of a complex diterpenoid under the action of fluorosulfonic acid. Although the compound studied is not directly related to 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, the mechanism of cyclopropane ring opening observed in this study could provide insights into the behavior of cyclopropyl groups in the presence of strong acids .

Molecular Structure Analysis The isomerization products were identified as different structural isomers, indicating the flexibility of the cyclopropane ring system under acidic conditions. This could suggest that the cyclopropyl group in 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene might also undergo structural rearrangements under similar conditions .

Chemical Reactions Analysis The study shows that the cyclopropane ring can open at all three carbon-carbon bonds, leading to various isomerization products. The temperature-dependent nature of these reactions highlights the importance of reaction conditions in dictating the outcome of such transformations. This knowledge could be applied to predict the chemical behavior of 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene when subjected to strong acids .

Physical and Chemical Properties Analysis The paper does not provide specific physical property data for the compounds studied. However, the chemical properties, such as the susceptibility of the cyclopropane ring to open under acidic conditions, are well-documented. This property is relevant to the analysis of 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, as it also contains a cyclopropyl group that may exhibit similar reactivity .

Scientific Research Applications

Photophysical Processes

Research on fluoro(trifluoromethyl)benzenes, closely related to 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, has shown significant insights into their photophysical processes. These compounds demonstrate varied fluorescence yields under different wavelengths, suggesting potential applications in photochemistry and materials science for optical and electronic devices (Al-ani, 1973).

Synthesis of Fluorinated Compounds

Another application is in the synthesis of fluorinated compounds. A study on the preparation of 3,4-fused cyclopropabenzenes highlighted the synthesis of various 1,1-difluorocyclopropabenzenes, showing the versatility of fluorinated compounds in organic synthesis and potentially in pharmaceuticals and agrochemicals (Müller & Rodriguez, 1986).

Photochemical Electrocyclizations

Fluorobenzenes, including compounds similar to 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, have been studied for their photochemical 4π-electrocyclizations. This research indicates potential applications in developing selective chemical reactions driven by light, useful in organic synthesis and material processing (Li & Lopez, 2022).

Liquid-Crystalline Materials

Studies on compounds like 1,4-Bis[(3‘-fluoro-4‘-n-alkoxyphenyl)ethynyl]toluenes, which are structurally similar to 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, have demonstrated applications in creating liquid-crystalline materials. These materials have potential uses in display technologies and advanced optics (Pugh et al., 1997).

Fluorescence Quenching

The study of fluorescence quenching in related fluoro(trifluoromethyl)benzenes could have implications in developing sensing and imaging technologies, where fluorescence quenching plays a crucial role (Al-ani, 1973).

Microwave-Assisted Synthesis

The use of microwave irradiation for synthesizing amino-acylbenzene derivatives from 4-fluoro-1-acyl-benzene demonstrates the role of fluorinated compounds in facilitating efficient and rapid chemical synthesis, a technique valuable in medicinal chemistry and industrial processing (Xiao-chun, 2008).

properties

IUPAC Name

1-fluoro-4-(1-isocyanatocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZKONJHSGAYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(1-isocyanatocyclopropyl)benzene

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